molecular formula C22H28N2O4 B563815 Repaglinide aromatic amine CAS No. 874908-11-9

Repaglinide aromatic amine

Cat. No. B563815
M. Wt: 384.476
InChI Key: OSCVKZCOJUTUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Repaglinide aromatic amine is a member of acetamides . It is an oral blood glucose-lowering drug of the meglitinide class used in the management of type 2 diabetes mellitus . It is chemically unrelated to the oral sulfonylurea insulin secretagogues .


Synthesis Analysis

Repaglinide is synthesized from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis . The major metabolites are an oxidized dicarboxylic acid (M2), the aromatic amine (M1), and the acyl glucuronide (M7). The cytochrome P-450 enzyme system, specifically 2C8 and 3A4, have been shown to be involved in the N-dealkylation of repaglinide to M2 and the further oxidation to M1 .


Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . It is a novel, fast-acting prandial oral hypoglycemic agent developed for the treatment of patients with type 2 diabetes whose disease cannot be controlled by diet and exercise alone .


Physical And Chemical Properties Analysis

The average molecular weight of Repaglinide aromatic amine is 384.4687 and the monoisotopic weight is 384.204907394 . The chemical formula is C22H28N2O4 . The InChI Key is OSCVKZCOJUTUFD-UHFFFAOYSA-N .

Scientific Research Applications

  • CYP2C8 and CYP3A4 Enzymes in Repaglinide Metabolism : Repaglinide is primarily metabolized by CYP2C8 and CYP3A4 enzymes, leading to the formation of primary metabolites M4 and M1. This dual CYP biotransformation may impact clinical pharmacokinetics and drug-drug interactions involving repaglinide (Bidstrup et al., 2003).

  • Impact of Trimethoprim on Repaglinide Pharmacokinetics : The CYP2C8 inhibitor, trimethoprim, increases plasma concentrations of repaglinide by inhibiting its CYP2C8-mediated biotransformation. This interaction can potentially increase the risk of hypoglycemia in patients with diabetes (Niemi et al., 2004).

  • Excretion and Metabolism of Repaglinide : After oral dosing, repaglinide shows rapid peak plasma concentration, with the major route of excretion being via feces. The major in vivo metabolite of repaglinide in humans is M2 (van Heiningen et al., 1999).

  • Synthetic Application Toward Repaglinide : Research on the intermolecular radical addition to imino acceptors via photoredox catalysis indicates potential pathways for synthesizing repaglinide, a clinically important hypoglycemic agent (Cullen & Friestad, 2019).

  • Coamorphous Repaglinide-Saccharin with Enhanced Dissolution : Coamorphous systems of repaglinide with saccharin have shown improved solubility and dissolution, potentially leading to better bioavailability than the crystalline drug (Gao et al., 2013).

  • Repaglinide in Treatment of Type 2 Diabetes : Clinical trials have shown that repaglinide is effective in lowering blood glucose concentrations and improving glycemic control in patients with type 2 diabetes (Goldberg et al., 1998).

  • Repaglinide in Combination Therapies : Repaglinide shows additive effects when used in combination with other oral antidiabetic agents and is well tolerated in a wide range of patients (Culy & Jarvis, 2001).

  • Repaglinide in Post-Transplant Diabetes Management : Repaglinide can be an effective treatment option for patients with new-onset diabetes mellitus after renal transplantation (Türk et al., 2006).

  • Repaglinide and Cyclosporine Interaction : Cyclosporine, an inhibitor of CYP3A4 and OATP1B1, significantly raises plasma concentrations of repaglinide, highlighting important drug-drug interactions (Kajosaari et al., 2005).

  • Pharmacokinetics and Pharmacodynamics of Repaglinide : Repaglinide has a rapid onset of dose-dependent blood-glucose lowering effect and is eliminated rapidly, making it suitable for preprandial administration (Hatorp, 2002).

Safety And Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is recommended to avoid contact during pregnancy and while nursing . It is also advised to not breathe dust/fume/gas/mist/vapours/spray and to avoid release to the environment .

properties

IUPAC Name

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVKZCOJUTUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-2-Despiperidyl-2-amino Repaglinide

Citations

For This Compound
1
Citations
Z Zhao, J Wu, Z Sun, J Fan, F Liu, W Zhao, WH Liu… - Molecules, 2023 - mdpi.com
Globally, dental caries is one of the most common non-communicable diseases for patients of all ages; Streptococcus mutans (S. mutans) is its principal pathogen. Lactobacillus …
Number of citations: 5 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.